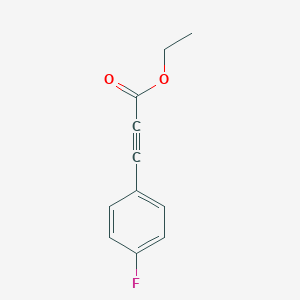

Ethyl 3-(4-fluorophenyl)propiolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRILKFBGZRBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476058 | |

| Record name | ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-31-8 | |

| Record name | ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(4-fluorophenyl)propiolate

This guide provides a comprehensive overview of the synthesis and characterization of ethyl 3-(4-fluorophenyl)propiolate, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the experimental choices.

Introduction and Significance

This compound is an aromatic alkyne ester. The presence of the fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon for the development of novel pharmaceutical agents and functional materials. The propiolate moiety serves as a versatile handle for a variety of chemical transformations, including cycloaddition reactions and further cross-coupling reactions.

The synthesis of this and similar aryl propiolates is most commonly achieved through the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a reliable and efficient route to connect terminal alkynes with aryl halides.[1]

Synthesis of this compound via Sonogashira Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2]

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[3]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-fluoro-4-iodobenzene) to form a Pd(II) complex.

-

Copper Cycle: The terminal alkyne (ethyl propiolate) reacts with a copper(I) salt, in the presence of the amine base, to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex.

-

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.

The use of a copper co-catalyst allows the reaction to proceed under milder conditions and with higher efficiency.[4]

dot

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Experimental Protocol

This protocol is based on established procedures for Sonogashira couplings.[5][6]

Materials:

-

1-Fluoro-4-iodobenzene

-

Ethyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-fluoro-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous tetrahydrofuran (THF) and freshly distilled triethylamine (2.0 eq) via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add ethyl propiolate (1.2 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.[7][8]

dot

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

1-Fluoro-4-iodobenzene: Irritant. Avoid contact with skin and eyes.[9]

-

Ethyl propiolate: Flammable liquid and vapor. Causes skin and eye irritation.[10][11]

-

Bis(triphenylphosphine)palladium(II) dichloride: Harmful if swallowed. May cause skin sensitization.[12][13]

-

Copper(I) iodide: Harmful if swallowed. Causes skin and eye irritation. Very toxic to aquatic life.[2][3][14]

-

Triethylamine: Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[4][15]

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group, and the absence of the acetylenic proton. The aromatic protons will likely appear as multiplets in the range of δ 7.0-7.6 ppm. The quartet for the methylene (-CH₂-) protons of the ethyl group is expected around δ 4.2 ppm, and the triplet for the methyl (-CH₃) protons around δ 1.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals include the ester carbonyl carbon (around 154 ppm), the acetylenic carbons (in the range of 80-90 ppm), and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

-

C≡C Stretch: A sharp, medium-intensity band is expected in the region of 2210-2240 cm⁻¹ for the alkyne triple bond.

-

C=O Stretch: A strong, sharp band for the ester carbonyl group should appear around 1710-1730 cm⁻¹.

-

C-F Stretch: A strong absorption in the range of 1220-1260 cm⁻¹ is indicative of the carbon-fluorine bond.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₉FO₂), the expected molecular ion peak [M]⁺ would be at m/z 192.19.

Summary of Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, δ 7.0-7.6), -OCH₂CH₃ (quartet, δ ~4.2), -OCH₂CH₃ (triplet, δ ~1.3) |

| ¹³C NMR | C=O (~154 ppm), C≡C (~80-90 ppm), Aromatic C-F (large ¹JCF coupling), Aromatic C, -OCH₂CH₃, -OCH₂CH₃ |

| FTIR (cm⁻¹) | ~2220 (C≡C), ~1720 (C=O), ~1240 (C-F), >3000 (Aromatic C-H) |

| Mass Spec (m/z) | 192.19 [M]⁺ |

dot

Caption: Workflow for the characterization of this compound.

Conclusion

This guide has outlined a reliable and well-established method for the synthesis of this compound using the Sonogashira cross-coupling reaction. The detailed experimental protocol, coupled with the rationale behind the chosen methodology and a comprehensive characterization workflow, provides a solid foundation for researchers to successfully prepare and validate this important chemical intermediate. Adherence to the described safety precautions is paramount for the safe execution of this synthesis.

References

-

Carl ROTH. (2017). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]

-

Redox. (2023). Safety Data Sheet Triethylamine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethyl propionate. Retrieved from [Link]

-

Penta chemicals. (2024). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]

-

Szabo-Scandic. (n.d.). Bis(triphenylphosphine)palladium(II) dichloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). Material Safety Data Sheet Bis(triphenylphosphine)palladium(II) chloride, 15% Pd MSDS# 03477. Retrieved from [Link]

-

The John D. Walsh Co., Inc. (2020). ethyl propionate - Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl propiolate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Triethylamine - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions | Request PDF. Retrieved from [Link]

-

ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

-

University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

IntechOpen. (2024). Isolation and Purification of Natural Compounds - Column Chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Cambridge. (n.d.). H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

Sources

- 1. fishersci.no [fishersci.no]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. Copper(I) iodide MSDS - 818311 - Merck [merckmillipore.com]

- 4. redox.com [redox.com]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. orgsyn.org [orgsyn.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Ethyl propiolate | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. szabo-scandic.com [szabo-scandic.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. carlroth.com [carlroth.com]

- 15. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(4-fluorophenyl)propiolate

Introduction

Ethyl 3-(4-fluorophenyl)propiolate is a versatile synthetic intermediate whose structural motifs—a fluorinated aromatic ring, an internal alkyne, and an ethyl ester—make it a compound of significant interest in medicinal chemistry and materials science. The incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the alkyne and ester functionalities provide reactive handles for diverse chemical transformations. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in reaction media, biological systems, and formulated products. This guide provides a comprehensive analysis of the key physicochemical attributes of this compound, grounded in established analytical principles and methodologies.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. These data serve as the primary reference for all subsequent experimental work.

| Property | Value | Source(s) |

| CAS Number | 1736-31-8 | [1][2] |

| Molecular Formula | C₁₁H₉FO₂ | [1] |

| Molecular Weight | 192.19 g/mol | [1] |

| IUPAC Name | ethyl 3-(4-fluorophenyl)prop-2-ynoate | [3] |

| Common Synonyms | (4-FLUORO-PHENYL)-PROPYNOIC ACID ETHYL ESTER | [1] |

Workflow for Physicochemical Characterization

The systematic evaluation of a compound like this compound follows a logical progression. The initial identity confirmation is followed by the determination of its physical constants and detailed spectroscopic analysis to confirm its structure and purity.

Caption: General workflow for the physicochemical characterization of a research compound.

Physical Properties and Their Determination

Physical properties are critical indicators of a compound's purity and dictate its handling, formulation, and behavior in various physical states.

Melting Point

The melting point is a robust indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities lead to a depressed and broader melting range.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp), a reliable method for determining the melting point of a small amount of solid material.

-

Sample Preparation: Finely crush a small amount of this compound into a powder. Tap the open end of a capillary tube into the powder to collect a small sample.

-

Loading the Capillary: Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast heating rate (e.g., 10-20°C/minute) to quickly find an approximate melting range. This saves time in the subsequent accurate measurement.[4]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Boiling Point

The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a key characteristic of a liquid's volatility.[5] It is crucial to record the barometric pressure at the time of measurement, as boiling point is pressure-dependent.[5]

Experimental Protocol: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of small liquid samples (less than 1 mL).[6]

-

Sample Preparation: Add 0.5 mL of this compound to a small test tube (e.g., a fusion tube).

-

Capillary Inversion: Place a standard melting point capillary tube, sealed at one end, into the liquid with the open end down.[7][8]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.[6]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Measurement: Remove the heat source. The bubbling will slow and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure. The temperature at this exact moment is the boiling point.[6]

Solubility

Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation strategies. It's essential to distinguish between two types of solubility measurements.[9]

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput screening method used in early discovery.[9][10]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is considered the "gold standard" for this measurement.[11]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, water) in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.[12]

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[12]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration.[10] Caution must be exercised as the compound may adsorb to filter materials.[10]

-

Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Reporting: Express the solubility in units such as mg/mL or µM.

Spectroscopic Properties

Spectroscopic analysis provides a molecular fingerprint, confirming the identity and structural features of the compound.

Key Structural Features for Spectroscopy

The structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signals.

Caption: Key functional groups of this compound for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing direct evidence for the presence of specific functional groups.

-

Expected Absorptions:

-

C=O Stretch (Ester): A strong, sharp peak is expected. While saturated esters typically absorb around 1735 cm⁻¹, conjugation with the alkyne and aromatic ring will lower this frequency to approximately 1715 cm⁻¹.[13][14][15]

-

C≡C Stretch (Alkyne): A medium-intensity absorption is expected in the 2100-2260 cm⁻¹ region for the internal alkyne.[13][14][15][16]

-

C-O Stretches (Ester): Two strong, distinct peaks will be present in the 1300-1000 cm⁻¹ region, characteristic of the ester C-O bonds.[17]

-

Aromatic C-H and C=C Stretches: A weak C-H stretch will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), and several C=C in-ring stretching bands will be observed between 1600-1400 cm⁻¹.[18]

-

Aliphatic C-H Stretches: Absorptions due to the ethyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[13][14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C, ¹⁹F), allowing for complete structural elucidation.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: The para-substituted aromatic ring will show two distinct signals in the 6.5-8.5 ppm range, each integrating to 2H.[18][19] These signals will appear as doublets due to coupling with their ortho neighbors.

-

Ethyl Group Protons: The spectrum will feature a quartet (integrating to 2H) for the methylene protons (-OCH₂-) around 4.2 ppm and a triplet (integrating to 3H) for the methyl protons (-CH₃) around 1.3 ppm.

-

-

¹³C NMR Spectroscopy:

-

Ester Carbonyl: A signal in the downfield region, typically ~160-170 ppm.

-

Alkyne Carbons: Two distinct signals for the sp-hybridized carbons are expected between 70-100 ppm.[20]

-

Aromatic Carbons: Four signals are expected in the ~110-160 ppm range. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, and other carbons in the ring will show smaller two- and three-bond couplings.

-

-

¹⁹F NMR Spectroscopy:

-

A single signal is expected for the fluorine atom on the phenyl ring. Its chemical shift will be indicative of the electronic environment.

-

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, confirming the molecular weight and providing structural information through fragmentation patterns.[21]

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (192.19).

-

Isotopic Pattern: Unlike compounds with chlorine or bromine, which show characteristic M+2 peaks due to natural isotope abundance, fluorine is monoisotopic, so no significant M+2 peak is expected.[22][23][24]

-

Key Fragmentation Pathways: Common fragmentation patterns for esters include the loss of the ethoxy group ([M-45]⁺) or the entire carbethoxy group ([M-73]⁺). Cleavage at the bond between the phenyl ring and the alkyne is also possible.

Safety and Handling

Proper handling of any chemical is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions based on its functional groups can be outlined.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[25][26]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[27][28]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[29]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[27][29]

Conclusion

This guide has detailed the essential physicochemical properties of this compound and the standard methodologies for their determination. A comprehensive characterization, encompassing physical constants like melting and boiling points, solubility profiling, and detailed spectroscopic analysis (IR, NMR, MS), is fundamental to ensuring the identity, purity, and suitability of this compound for its intended applications in research and development. Adherence to these analytical principles and safety protocols will empower scientists to utilize this valuable chemical intermediate with confidence and precision.

References

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Melting point determination. (n.d.).

- ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- 1736-31-8(3-(4-氟苯基)丙炔酸乙酯). (n.d.).

- Filo. (2025, July 20). Experiment: Determining the Boiling Points of Organic Compounds Aim: To.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound.

- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.

- Studylib. (n.d.). Melting Point Determination Lab Protocol.

- Sigma-Aldrich. (n.d.). This compound | 1736-31-8.

- Sigma-Aldrich. (n.d.). This compound | 1736-31-8.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Determination of Melting Point. (n.d.).

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- Experiment 1 - Melting Points. (n.d.).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.

- dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum.

- Fisher Scientific. (2010, May 24). SAFETY DATA SHEET.

- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.

- TCI Chemicals. (2024, December 14). SAFETY DATA SHEET.

- Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.

- OpenOChem Learn. (n.d.). Alkynes.

- CU Boulder. (n.d.). Aromatics - Organic Chemistry.

- Synerzine. (2018, June 22). Ethyl-3-phenyl propionate.

- NJ.gov. (n.d.). Common Name: ETHYL PROPIONATE HAZARD SUMMARY.

- Sigma-Aldrich. (n.d.). This compound | 1736-31-8.

- Lecture outline 1H NMR spectra of aromatic compounds. (n.d.).

Sources

- 1. 1736-31-8 CAS|3-(4-氟苯基)丙炔酸乙酯|生产厂家|价格信息 [m.chemicalbook.com]

- 2. This compound | 1736-31-8 [sigmaaldrich.com]

- 3. This compound | 1736-31-8 [sigmaaldrich.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. askfilo.com [askfilo.com]

- 8. byjus.com [byjus.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 16. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. amherst.edu [amherst.edu]

- 20. Alkynes | OpenOChem Learn [learn.openochem.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. fishersci.com [fishersci.com]

- 26. tcichemicals.com [tcichemicals.com]

- 27. fishersci.com [fishersci.com]

- 28. synerzine.com [synerzine.com]

- 29. nj.gov [nj.gov]

Foreword: Unpacking a Versatile Synthetic Building Block

An In-depth Technical Guide to Ethyl 3-(4-fluorophenyl)propiolate (CAS No. 1736-31-8)

In modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The 4-fluorophenyl motif, in particular, is prevalent in a multitude of approved pharmaceuticals, valued for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. When this privileged moiety is coupled with a reactive, electron-deficient alkyne system, as in this compound, the result is a highly versatile and powerful building block for complex molecular synthesis.

This guide provides an in-depth exploration of this compound, moving beyond simple catalog data to deliver actionable insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, core reactivity, and strategic applications, with a focus on the causal reasoning behind experimental design and protocol selection.

Core Molecular Profile & Spectroscopic Signature

This compound is a solid at room temperature, possessing the key structural features of a terminal alkyne conjugated with both an aromatic ring and an ester functional group.[1] This electronic arrangement dictates its reactivity, rendering the alkyne susceptible to a range of nucleophilic additions and cycloaddition reactions.

Physicochemical & Safety Data

A summary of the essential properties and safety information for this reagent is provided below.

| Property | Value | Source(s) |

| CAS Number | 1736-31-8 | [2] |

| Molecular Formula | C₁₁H₉FO₂ | |

| Molecular Weight | 192.19 g/mol | |

| Synonyms | Ethyl 3-(4-fluorophenyl)-2-propynoate | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [3] |

| Storage | Store at room temperature | |

| Signal Word | Warning | [4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

Expected Spectroscopic Data

Full characterization is essential for verifying the integrity of the starting material. Based on its structure, the following spectroscopic signatures are expected.

| Technique | Expected Observations |

| ¹H-NMR | - Ethyl Group: A triplet (~1.3 ppm, 3H) and a quartet (~4.2 ppm, 2H). - Aromatic Protons: Two sets of multiplets/doublets of doublets in the aromatic region (~7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring with fluorine coupling. |

| ¹³C-NMR | - Alkyne Carbons (C≡C): Two signals in the range of ~80-90 ppm. - Carbonyl Carbon (C=O): Signal around ~154 ppm. - Ethyl Carbons: Signals around ~62 ppm (-CH₂) and ~14 ppm (-CH₃). - Aromatic Carbons: Four signals in the aromatic region, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant (¹JCF). |

| ¹⁹F-NMR | A single resonance for the fluorine atom on the aromatic ring. |

| FT-IR (cm⁻¹) | - C≡C Stretch: A sharp, medium-intensity peak around 2210-2240 cm⁻¹. - C=O Stretch: A strong, sharp peak around 1710-1730 cm⁻¹. - C-O Stretch: A strong peak around 1250 cm⁻¹. - C-F Stretch: A strong peak around 1220-1240 cm⁻¹. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ = 193.06, [M+Na]⁺ = 215.04. |

Synthesis Pathway: The Sonogashira Coupling

The most direct and reliable method for synthesizing this compound is the Sonogashira cross-coupling reaction.[5][6][7] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[8] The causality for this choice rests on the high efficiency, functional group tolerance, and mild reaction conditions that characterize this protocol.[5]

The logical workflow involves coupling a commercially available aryl halide, such as 1-iodo-4-fluorobenzene, with ethyl propiolate.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a self-validating system, concluding with purification and characterization to confirm product identity and purity against the spectroscopic data in Section 1.2.

-

Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-4-fluorobenzene (1.0 eq).

-

Catalyst Loading: Under an inert atmosphere (N₂ or Ar), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).

-

Solvent & Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume. Stir the mixture for 10 minutes to ensure dissolution.

-

Alkyne Addition: Add ethyl propiolate (1.1 eq) dropwise via syringe at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature (or heat gently to 40-50 °C if the reaction is sluggish). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.

-

Aqueous Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Filter the mixture through a pad of celite to remove the catalyst residues and amine salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR and MS to confirm its structure and purity.

Core Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of this compound stems from the electrophilic nature of its alkyne, which is activated by both the ester and the fluorophenyl ring. This makes it an exceptional substrate for cycloaddition reactions, a powerful class of reactions for constructing cyclic compounds.[9][10]

[3+2] Cycloaddition for Pyrazole Synthesis

A primary application for this propiolate is in the synthesis of pyrazoles, a five-membered heterocyclic scaffold found in numerous FDA-approved drugs like Celecoxib (an anti-inflammatory agent).[11][12] The reaction proceeds via a [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between the propiolate (the dipolarophile) and a hydrazine derivative (the 1,3-dipole precursor).[13][14]

The reaction with hydrazine hydrate will produce two potential regioisomers. However, the strong electron-withdrawing effect of the ethyl ester group typically directs the initial nucleophilic attack of the hydrazine to the β-carbon of the alkyne, leading preferentially to the formation of the ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate isomer after tautomerization.

Detailed Experimental Protocol: Pyrazole Synthesis

This protocol describes a robust, one-pot synthesis of a pyrazole derivative, a core structure in many pharmaceutical agents.[11][15]

-

Reagent Addition: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting propiolate by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure until precipitation begins.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials or impurities.

-

Drying and Characterization: Dry the purified solid product under vacuum. The structure can be unequivocally confirmed by NMR, where the appearance of a new singlet in the aromatic region (~6.5-7.0 ppm) corresponds to the C4-proton of the pyrazole ring, and the disappearance of the alkyne signals in the ¹³C-NMR is observed.

Strategic Value in Drug Discovery

The utility of this compound in drug discovery extends beyond its role as a simple building block.[16]

-

Access to Privileged Scaffolds: As demonstrated, it provides efficient access to pyrazoles and, by extension, other heterocycles like triazoles (via reaction with azides in "click" chemistry) or isoxazoles (via reaction with hydroxylamine).[11][12][17] These scaffolds are staples in medicinal chemistry due to their favorable drug-like properties.

-

The 4-Fluorophenyl Moiety: This group is a bioisostere of a phenyl group but offers distinct advantages. The C-F bond is highly polarized and metabolically stable, often blocking sites of oxidative metabolism (e.g., para-hydroxylation) on the aromatic ring, thereby improving a drug candidate's half-life.

-

Vectorial Synthesis: The ester functionality serves as a synthetic handle for further elaboration. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to an alcohol, allowing for the systematic exploration of the chemical space around the heterocyclic core.

Conclusion

This compound is a high-value reagent for chemical synthesis, particularly for researchers and drug development professionals. Its well-defined reactivity, centered on the electronically activated alkyne, provides a reliable and efficient entry point to diverse and pharmacologically relevant heterocyclic systems. The protocols and mechanistic insights presented in this guide are designed to empower scientists to leverage this molecule's full potential in their synthetic campaigns, accelerating the discovery of novel therapeutics and advanced materials.

References

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH).

- 11.3: Cycloaddition Reactions of Alkynes. Chemistry LibreTexts.

- Alkynes in Cycloadditions. ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- cycloaddition reaction synthesis: Topics. Science.gov.

- Transition metal-mediated cycloaddition reactions of alkynes in organic synthesis. ACS Publications.

- Flow Chemistry: Sonogashira Coupling. Flow Chemistry.

- Synthesis and cycloaddition reactions of strained alkynes derived from 2,2′-dihydroxy-1,1′-biaryls. Royal Society of Chemistry.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

- synthesis of pyrazoles. YouTube.

- The Sonogashira Coupling. University of Minnesota.

- Sonogashira coupling. Wikipedia.

- This compound. Sigma-Aldrich.

- This compound. BLD Pharm.

- Sonogashira Coupling. Chemistry LibreTexts.

- Sonogashira Coupling. Organic Chemistry Portal.

- Ethyl propiolate - Spectra. SpectraBase.

- This compound. Apollo Scientific.

- This compound. Sigma-Aldrich.

- 3-(4-氟苯基)丙炔酸乙酯. Leyan Reagents.

- Ethyl propiolate. Grokipedia.

- 3-(4-氟苯基)丙炔酸乙酯. Chemicalbook.

- Ethyl propiolate(623-47-2) 1H NMR spectrum. ChemicalBook.

- This compound. Sigma-Aldrich.

- Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives. ChemicalBook.

- Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. National Institutes of Health (NIH).

- Ethyl3-(4-fluorophenyl)propiolate. Aladdin.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.

Sources

- 1. 1736-31-8|this compound|BLD Pharm [bldpharm.com]

- 2. 1736-31-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 1736-31-8 CAS|3-(4-氟苯基)丙炔酸乙酯|生产厂家|价格信息 [m.chemicalbook.com]

- 4. This compound | 1736-31-8 [sigmaaldrich.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]

- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 16. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

Molecular structure of Ethyl 3-(4-fluorophenyl)propiolate

An In-depth Technical Guide to the Molecular Structure of Ethyl 3-(4-fluorophenyl)propiolate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetically versatile propiolate ester featuring a terminal alkyne conjugated with both an ester and a fluorinated aromatic ring. This unique electronic arrangement makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry. This guide provides a detailed examination of its molecular architecture, covering its synthesis, spectroscopic signature, electronic properties, and characteristic reactivity. Methodologies are explained with a focus on the underlying chemical principles, providing researchers with both theoretical and practical insights.

Introduction: A Multifaceted Building Block

In the landscape of drug discovery and materials science, the precise assembly of molecular frameworks is paramount. This compound emerges as a significant reagent due to the convergence of three key functional motifs: an activated alkyne, an ester, and a fluorophenyl group. The alkyne serves as a linchpin for a variety of transformations, including cycloadditions and nucleophilic additions. The strategic placement of a fluorine atom on the phenyl ring profoundly modulates the molecule's electronic properties through potent inductive and mesomeric effects, influencing its reactivity and the properties of its derivatives. This guide elucidates the structural and electronic characteristics that underpin the synthetic utility of this compound.

Synthesis and Spectroscopic Profile

The most direct and efficient synthesis of this compound is achieved via the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed method constructs the core C(sp²)-C(sp) bond by coupling an aryl halide (4-fluoroiodobenzene or 4-fluorobromobenzene) with a terminal alkyne (ethyl propiolate).

Causality in Experimental Design: The choice of a palladium catalyst, typically in conjunction with a copper(I) co-catalyst, is crucial for facilitating the catalytic cycle. A base, such as an amine (e.g., triethylamine or diisopropylethylamine), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne, generating the reactive copper(I) acetylide species.

Detailed Experimental Protocol: Sonogashira Coupling

-

Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 4-fluoroiodobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

-

Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst from deactivation.

-

Reagent Addition: Introduce anhydrous solvent (e.g., THF or toluene) and triethylamine (2.0 eq.) via syringe. Stir for 5 minutes.

-

Alkyne Addition: Add ethyl propiolate (1.2 eq.) dropwise to the stirring mixture.[1] The slight excess of the alkyne ensures the complete consumption of the more valuable aryl halide.

-

Reaction Monitoring: Heat the reaction to the appropriate temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

-

Work-up & Purification: Upon completion, cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.

Spectroscopic Data Summary

The structural identity of this compound is confirmed through a combination of spectroscopic techniques. The following table summarizes the expected characteristic signals.

| Technique | Expected Key Features |

| ¹H NMR | • Doublet of doublets for aromatic protons (~7.0-7.6 ppm).• Quartet for the ethyl ester -CH₂- group (~4.2 ppm).• Triplet for the ethyl ester -CH₃ group (~1.3 ppm). |

| ¹³C NMR | • Resonances for the two alkyne carbons (~80-90 ppm).• Carbonyl carbon of the ester (~153 ppm).• Aromatic carbons, with characteristic splitting patterns due to C-F coupling. |

| ¹⁹F NMR | • A single resonance in the typical range for an aryl fluoride. |

| IR Spectroscopy | • Sharp, medium-intensity C≡C stretch (~2230-2210 cm⁻¹).• Strong C=O stretch for the conjugated ester (~1710-1700 cm⁻¹).• Strong C-F stretch (~1250-1200 cm⁻¹). |

| Mass Spec. | • Molecular ion peak [M]⁺ corresponding to the formula C₁₁H₉FO₂.[2] |

Analysis of Molecular Structure and Electronic Effects

The molecule's reactivity is a direct consequence of its geometry and electronic landscape. The core structure consists of a linear alkyne-ester system attached to a planar phenyl ring.

A. Electronic Influence of the 4-Fluorophenyl Group

The fluorine atom is a powerful electronic modulator. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), which polarizes the sigma bond framework. Concurrently, its lone pairs can participate in resonance, exerting an electron-donating mesomeric effect (+M). For halogens, the -I effect dominates, rendering the 4-fluorophenyl group as a net electron-withdrawing substituent. This withdrawal of electron density makes the alkyne more electrophilic and susceptible to nucleophilic attack.

Caption: Experimental workflow for CuAAC using the title compound.

The resulting triazole products are stable, aromatic linkers that can mimic a peptide bond and are often found in clinically approved drugs. The presence of the 4-fluorophenyl group can enhance metabolic stability and improve binding affinity through favorable interactions with biological targets.

Conclusion

This compound is a high-value synthetic intermediate whose molecular structure is engineered for reactivity. The combination of an electrophilic alkyne with the modulating electronic effects of a fluorophenyl group provides a powerful platform for the synthesis of diverse and complex molecules. A thorough understanding of its structural and electronic properties, as detailed in this guide, is essential for its effective application in research, particularly in the rational design of novel therapeutics.

References

- SpectraBase. (n.d.). Ethyl 3-[4(Trifluoromethyl)phenyl]propiolate. Retrieved from SpectraBase platform. [Link: https://spectrabase.com/spectrum/EFBog7ZY4sJ]

- Schubert, T., et al. (n.d.). Synthesis of β‐fluoropyrrolidines Designed to Reduce hERG Affinity in a Class of Antiparasitic Compounds. ResearchGate. [Link: https://www.researchgate.

- PrepChem.com. (n.d.). Synthesis of (e) 3-(4-Fluorophenyl)propionic acid. Retrieved from PrepChem.com. [Link: https://www.prepchem.com/synthesis-of-e-3-4-fluorophenyl-propionic-acid/]

- SpectraBase. (n.d.). Ethyl propiolate. Retrieved from SpectraBase platform. [Link: https://spectrabase.com/spectrum/BtAQFO3Rog5]

- Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah98de3816]

- Grokipedia. (n.d.). Ethyl propiolate. Retrieved from Grokipedia. [Link: https://www.grokipedia.

- DrugFuture. (n.d.). Ethyl Propiolate. Retrieved from DrugFuture Chemical Index Database. [Link: https://www.drugfuture.

- Google Patents. (n.d.). CN101318900A - Process for synthesizing ethyl propiolate. Retrieved from Google Patents. [Link: https://patents.google.

- Wang, Y., & Wang, N. (2019). Hydrolase-Catalyzed Promiscuous Reactions and Applications in Organic Synthesis. ResearchGate. [Link: https://www.researchgate.

- ChemicalBook. (n.d.). Ethyl propiolate: properties, applications as analytical reagent and safety. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/article/ethyl-propiolate-properties-applications-as-analytical-reagent-and-safety.htm]

- ChemicalBook. (n.d.). Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/article/ethyl-propiolate-a-versatile-compound-with-applications-in-pyrazole-synthesis-and-gasoline-additives.htm]

- PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)propiolate. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/641307]

- Zacharis, C. K., Tzanavaras, P. D., & Themelis, D. G. (2009). Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. Semantic Scholar. [Link: https://www.semanticscholar.org/paper/Ethyl-propiolate-as-a-novel-and-promising-reagent-Zacharis-Tzanavaras/c842b0364953c896e382746f33345f1b63578c77]

- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pro-Drug Development. [Link: https://globalresearchonline.net/journalcontents/v51-2/30.pdf]

Sources

Spectroscopic Characterization of Ethyl 3-(4-fluorophenyl)propiolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-fluorophenyl)propiolate is a key building block in synthetic organic chemistry, finding applications in the synthesis of a variety of heterocyclic compounds and complex molecular architectures relevant to drug discovery and materials science. Its rigid, linear structure, conferred by the alkyne moiety, and the electronic properties of the fluorine-substituted phenyl group make it a versatile reagent. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and structure, ensuring the reliability and reproducibility of subsequent experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.55 | dd | 2H | Ar-H (ortho to F) |

| ~7.10 | t | 2H | Ar-H (meta to F) |

| 4.25 | q | 2H | -O-CH ₂-CH₃ |

| 1.33 | t | 3H | -O-CH₂-CH ₃ |

Interpretation and Rationale:

-

Aromatic Protons (~7.55 and ~7.10 ppm): The 4-fluorophenyl group will exhibit two distinct signals in the aromatic region. The protons ortho to the electron-withdrawing fluorine atom are expected to be deshielded and appear at a lower field (~7.55 ppm). Due to coupling with the fluorine and the adjacent meta protons, this signal is predicted to be a doublet of doublets (dd). The protons meta to the fluorine will be less deshielded and appear at a higher field (~7.10 ppm), likely as a triplet (t) due to coupling with the two ortho protons.

-

Ethyl Ester Protons (4.25 and 1.33 ppm): The methylene protons (-O-CH ₂-) of the ethyl group are adjacent to an electronegative oxygen atom, causing them to be deshielded and appear around 4.25 ppm. They will be split into a quartet (q) by the three neighboring methyl protons. The methyl protons (-CH ₃) are further from the oxygen and will appear at a much higher field, around 1.33 ppm, as a triplet (t) due to coupling with the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~164 (d, ¹JCF ≈ 250 Hz) | C -F |

| ~153 | C =O |

| ~134 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to F) |

| ~118 | Ar-C -C≡ |

| ~116 (d, ²JCF ≈ 22 Hz) | Ar-C (meta to F) |

| ~85 | -C ≡C-Ar |

| ~84 | -C≡C -C=O |

| ~62 | -O-C H₂-CH₃ |

| ~14 | -O-CH₂-C H₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (~153 ppm): The ester carbonyl carbon is significantly deshielded and appears at a low field.

-

Aromatic Carbons: The carbon directly bonded to fluorine (~164 ppm) will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit coupling to fluorine, with the magnitude of the coupling constant decreasing with the number of bonds between the carbon and fluorine.

-

Alkynyl Carbons (~85 and ~84 ppm): The two sp-hybridized carbons of the alkyne typically appear in this region. The carbon attached to the aromatic ring will be at a slightly different chemical shift than the one attached to the carbonyl group.

-

Ethyl Ester Carbons (~62 and ~14 ppm): The methylene carbon (-O-C H₂-) is deshielded by the adjacent oxygen, while the methyl carbon (-C H₃) appears at a high field.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1 second.

-

Acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2 seconds.

-

Acquire 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

NMR Acquisition Workflow:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~2230 | Strong | C≡C stretch |

| ~1715 | Strong | C=O (ester) stretch |

| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~1160 | Strong | C-F stretch |

Interpretation and Rationale:

-

C≡C Stretch (~2230 cm⁻¹): The carbon-carbon triple bond stretch is a very characteristic and often strong absorption in this region.

-

C=O Stretch (~1715 cm⁻¹): The ester carbonyl group gives rise to a strong, sharp absorption band. Conjugation with the alkyne may slightly lower this frequency compared to a saturated ester.

-

C-F Stretch (~1160 cm⁻¹): The carbon-fluorine bond stretch is typically a strong absorption in the fingerprint region.

-

Other Stretches: Aromatic and aliphatic C-H stretches are expected above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations appear as a pair of bands around 1600 and 1500 cm⁻¹. The C-O stretch of the ester is also a prominent feature.

Experimental Protocol for IR Data Acquisition (ATR):

-

Sample Preparation: Place a small amount of neat liquid or solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS is critical for its unambiguous identification and quality control. This guide provides a detailed framework of the expected spectral data based on established chemical principles and comparison with analogous structures. The provided protocols for data acquisition serve as a standardized starting point for experimental work. Researchers and professionals in drug development can leverage this information to confidently characterize this important synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. Ethyl phenylpropiolate. [Link]

-

Spectral Database for Organic Compounds (SDBS). Ethyl propiolate. [Link]

An In-depth Technical Guide to Ethyl 3-(4-fluorophenyl)propiolate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(4-fluorophenyl)propiolate, a key building block in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's commercial availability, synthesis, characterization, and applications, with a focus on practical, field-proven insights.

Introduction to this compound

This compound, with the CAS number 1736-31-8, is an aromatic propiolate ester. Its structure, featuring a terminal alkyne and a fluorinated phenyl ring, makes it a highly versatile reagent in a variety of chemical transformations. The electron-withdrawing nature of the ester group activates the alkyne for nucleophilic attack, while the fluorophenyl moiety is a common pharmacophore in many biologically active molecules. This combination of functionalities allows for its use in the synthesis of complex heterocyclic compounds and as a key component in the development of novel therapeutics.

Commercial Availability

This compound is readily available from a range of commercial suppliers, catering to both research and development as well as bulk manufacturing needs. When selecting a supplier, it is crucial to consider not only the price but also the purity, available analytical data (such as a Certificate of Analysis), and the supplier's reputation for quality and consistency. Below is a comparative table of prominent suppliers.

| Supplier | Product Name | Purity | Available Quantities |

| Sigma-Aldrich | This compound | Varies by partner | mg to g scale |

| BLDpharm | This compound | ≥95% | mg to kg scale[1] |

| Fluorochem | This compound | Varies | g to kg scale |

| A2B Chem | This compound | Not specified | mg to g scale[2] |

This table is not exhaustive and is intended to provide a starting point for sourcing this reagent. Researchers should always consult the supplier's website and documentation for the most current product specifications.

Synthesis of this compound: The Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne (ethyl propiolate) with an aryl halide (1-fluoro-4-iodobenzene) in the presence of a palladium catalyst and a copper(I) co-catalyst.

Reaction Mechanism and Rationale

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of a mild base is essential to deprotonate the terminal alkyne.

Caption: Sonogashira coupling of 1-fluoro-4-iodobenzene and ethyl propiolate.

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound.

Materials:

-

1-fluoro-4-iodobenzene

-

Ethyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-fluoro-4-iodobenzene (1.0 eq) in anhydrous THF at room temperature, add sequentially bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.025 eq), and diisopropylamine (7.0 eq).

-

Add ethyl propiolate (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.[3]

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons of the fluorophenyl ring (two doublets of doublets).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the ester carbonyl, the acetylenic carbons, the carbons of the ethyl group, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine will exhibit a characteristic large coupling constant.

-

IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band for the ester carbonyl group (around 1715 cm⁻¹) and a characteristic absorption for the alkyne C≡C bond (around 2230 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (192.19 g/mol ).

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly heterocyclic compounds and kinase inhibitors.

Synthesis of Pyrazole Derivatives

The propiolate functionality is an excellent Michael acceptor and can react with hydrazine derivatives to form pyrazoles, a common scaffold in medicinal chemistry.

Caption: Synthesis of a fluorinated pyrazole derivative.

Click Chemistry in Drug Discovery

The terminal alkyne of this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][4][5] This reaction allows for the efficient and specific formation of triazole-containing compounds, which are often used as linkers or pharmacophores in drug discovery.[6]

Kinase Inhibitors

The 3-phenylpropiolate scaffold can be incorporated into molecules designed to target protein kinases, which are important targets in cancer therapy.[7] The fluorophenyl group can form favorable interactions within the ATP-binding pocket of many kinases.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.

References

-

Sonogashira Coupling. NROChemistry. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Available at: [Link]

-

A2B Chem. 1736-31-8 | this compound. Chemikart. Available at: [Link]

-

International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

NIST. Ethyl propiolate. NIST WebBook. Available at: [Link]

-

MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available at: [Link]

-

PubMed. (2019). Recent applications of click chemistry in drug discovery. Available at: [Link]

-

Synthesis. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Available at: [Link]

-

PrepChem.com. Synthesis of (e) 3-(4-Fluorophenyl)propionic acid-. Available at: [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

ResearchGate. IR and 'H NMR Data of Compounds 3. Available at: [Link]

-

ResearchGate. (2019). Recent applications of click chemistry in drug discovery. Available at: [Link]

-

Wikipedia. Ethyl propiolate. Available at: [Link]

-

SpectraBase. Ethyl 3-[4(Trifluoromethyl)phenyl]propiolate - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

SciELO. (2001). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Available at: [Link]

-

DergiPark. (2020). The Use of Click Chemisty in Drug Development Applications. Available at: [Link]

-

MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

PubMed. (2007). Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. Available at: [Link]

-

Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Available at: [Link]

-

PubChem. Ethyl 3-(4-nitrophenyl)propanoate. Available at: [Link]

-

PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available at: [Link]

-

PubMed Central. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Available at: [Link]

-

ResearchGate. EI Mass spectra, proposed structures and predominant fragmentation... Available at: [Link]

-

SpectraBase. Ethyl 3-hydroxy-3-(4-methylphenyl)-propionate. Available at: [Link]

-

ResearchGate. (2013). Ethyl propiolate derivatisation for the analysis of varietal thiol in wine. Available at: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. ETHYL PHENYLPROPIOLATE(2216-94-6) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. EP0032620B1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Ethyl Propiolate [drugfuture.com]

- 7. researchgate.net [researchgate.net]

Biological Activity Screening of Novel Propiolate Derivatives: A Strategic Framework for Hit Identification and Mechanistic Elucidation

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Propiolate Scaffold - A Promising Starting Point in Drug Discovery

Propiolate derivatives, characterized by the presence of a propargyl ester functional group, represent a versatile and highly reactive class of organic compounds.[1] Their intrinsic electrophilicity and linear geometry make them valuable building blocks in organic synthesis, capable of participating in a wide array of chemical transformations to generate diverse molecular architectures.[1][2][3] This chemical tractability, combined with evidence of their potential to interact with biological targets, has positioned propiolate derivatives as a compelling scaffold for the discovery of novel therapeutic agents. This guide provides a comprehensive, field-tested framework for the systematic biological activity screening of novel propiolate derivative libraries, moving from initial hit identification to preliminary mechanistic insights. Our approach is grounded in a philosophy of efficiency, scientific rigor, and the early integration of decision-making data points to streamline the drug discovery pipeline.

Chapter 1: The Screening Cascade - A Philosophy of Resource Optimization

Embarking on the biological evaluation of a new chemical library requires a structured, multi-tiered approach known as the screening cascade. This strategy is paramount for efficiently managing resources, time, and scientific effort. Instead of subjecting every compound to a full battery of complex, low-throughput assays, the cascade model funnels the library through progressively more specific and mechanistically informative assays. The initial, broad-based primary screens are designed for high-throughput capacity to quickly identify "hits"—compounds showing any desired biological activity. Subsequent secondary and tertiary assays then focus on confirming these hits, elucidating their mechanism of action (MoA), and evaluating their drug-like properties, guiding the crucial process of structure-activity relationship (SAR) analysis.[4][5][6]

The following Graphviz diagram illustrates this strategic workflow, which forms the logical backbone of this guide.

Caption: A strategic workflow for drug discovery screening.

Chapter 2: Primary Screening - Casting a Wide Net for Biological Activity

The objective of primary screening is to efficiently test every compound in the library to identify those with a desired biological effect. For a novel library of propiolate derivatives with unknown potential, we recommend a dual-pronged approach targeting two of the most significant areas of unmet medical need: cancer and infectious diseases.

Anticancer Activity: General Cytotoxicity Screening

A fundamental first step in anticancer drug discovery is to determine a compound's ability to inhibit cell proliferation or induce cell death.[7][8] A panel of well-characterized cancer cell lines should be used, representing a diversity of tissue origins (e.g., A549 - lung, MCF-7 - breast, SW480 - colon) to provide early indications of broad-spectrum versus selective activity.[8]

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[8]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the propiolate derivatives in culture medium. Add the compounds to the wells at a single, high concentration (e.g., 10-50 µM) for the primary screen. Include vehicle-only (e.g., DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to observe effects on cell proliferation.

-